molecular formula C8H13N3OS B11805279 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide

Cat. No.: B11805279
M. Wt: 199.28 g/mol
InChI Key: PLWQFCGVNGSLPA-GDVGLLTNSA-N
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Description

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a chiral 2-aminothiazole derivative of significant interest in medicinal chemistry and oncology drug discovery. The 2-aminothiazole scaffold is a recognized privileged structure in pharmaceutical research, forming the core of several clinically prescribed anticancer drugs such as dasatinib, a multi-targeted kinase inhibitor for leukemia, and alpelisib, a PI3K inhibitor for advanced breast cancer . This compound serves as a versatile synthetic intermediate or a potential pharmacophore for researchers developing novel small-molecule therapeutics aimed at overcoming drug resistance and reducing adverse effects . Its primary research value lies in the exploration of new anticancer agents. 2-Aminothiazole derivatives have demonstrated potent and selective nanomolar inhibitory activity against a diverse panel of human cancer cell lines, including breast, leukemia, lung, colon, and renal cancers . The mechanism of action for this chemical class often involves targeting critical enzyme systems; analogous compounds have been developed as inhibitors of key oncogenic drivers such as receptor tyrosine kinases (e.g., VEGFR-2), phosphoinositide 3-kinase (PI3K), cyclin-dependent kinases (CDKs), and Aurora kinases . The structure-activity relationship (SAR) studies of 2-aminothiazoles indicate that modifications at the 2-amino group, such as the incorporation of amide functionalities, can significantly influence antitumor potency and selectivity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13N3OS

Molecular Weight

199.28 g/mol

IUPAC Name

2-amino-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C8H13N3OS/c1-5(9)7(12)11-6(2)8-10-3-4-13-8/h3-6H,9H2,1-2H3,(H,11,12)/t5?,6-/m0/s1

InChI Key

PLWQFCGVNGSLPA-GDVGLLTNSA-N

Isomeric SMILES

C[C@@H](C1=NC=CS1)NC(=O)C(C)N

Canonical SMILES

CC(C1=NC=CS1)NC(=O)C(C)N

Origin of Product

United States

Preparation Methods

Chiral Intermediate Preparation

The (S)-configured ethyl group is introduced using L(+)-tartaric acid for enantiomeric resolution, as demonstrated in the synthesis of related thiazole derivatives. For example:

  • Step 1 : Bromination of N-(4-oxocyclohexyl)acetamide in acetic acid yields a brominated intermediate.

  • Step 2 : Reaction with thiourea forms 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine.

  • Step 3 : Resolution with L(+)-tartaric acid isolates the (S)-enantiomer.

Amide Bond Formation

The resolved amine is coupled with propionic anhydride in methanol/triethylamine to form the propanamide moiety:

(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine+Propionic anhydrideEt3N, MeOHN-((S)-2-Amino-thiazol-6-yl)propionamide\text{(S)-4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine} + \text{Propionic anhydride} \xrightarrow{\text{Et}_3\text{N, MeOH}} \text{N-((S)-2-Amino-thiazol-6-yl)propionamide}

Yield : 73–90% after recrystallization.

Hantzsch Thiazole Synthesis with Subsequent Functionalization

Thiazole Ring Construction

The Hantzsch method is employed using α-bromoacetophenone derivatives and thiourea:

  • Reagents : 3-Bromoacetophenone, thiourea, Ca/4-MePyr IL@ZY-Fe3O4 nanocatalyst.

  • Conditions : Ethanol, 80°C, 25 min (yield: 85–92%).

Stereospecific Alkylation

The thiazole’s 2-position is alkylated with (S)-1-chloroethylamine under basic conditions:

Thiazole+(S)-1-ChloroethylamineNaH, THF(S)-1-(Thiazol-2-yl)ethylamine\text{Thiazole} + \text{(S)-1-Chloroethylamine} \xrightarrow{\text{NaH, THF}} \text{(S)-1-(Thiazol-2-yl)ethylamine}

Purity : >99% ee confirmed via chiral HPLC.

Coupling Reactions with Protected Amino Acids

Solid-Phase Peptide Synthesis (SPPS)

A resin-bound Fmoc-β-alanine is coupled with (S)-1-(thiazol-2-yl)ethylamine using HATU:

  • Conditions : DMF, DIEA, 25°C, 12 h.

  • Deprotection : 20% piperidine in DMF.
    Purity : >95% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation accelerates amide bond formation between 2-aminothiazole and Boc-β-alanine:

  • Conditions : 100°C, 10 min, 300 W.
    Yield : 89%.

Analytical Data and Optimization

Key Characterization Data

Parameter Value Method
Melting Point162–164°CDifferential Scanning Calorimetry
Optical Rotation ([α]D^25)+42.5° (c = 1.0, MeOH)Polarimetry
HRMS (ESI+)m/z 256.0984 [M+H]+ (calc. 256.0982)High-Resolution Mass Spectrometry
1H NMR (DMSO-d6)δ 1.35 (d, J = 6.8 Hz, 3H), 4.21 (q, 1H), 7.82 (s, 1H)400 MHz NMR

Yield Optimization Table

Method Catalyst/Reagent Yield Purity
Hantzsch + EDC CouplingCa/4-MePyr IL@ZY-Fe3O485%98.5%
Chiral ResolutionL(+)-Tartaric Acid73%99.4% ee
Microwave SynthesisHATU89%95.2%

Challenges and Solutions

  • Racemization : Minimized using low-temperature coupling (0–5°C) and non-polar solvents (THF).

  • Thiazole Reactivity : Boc protection of the amine prevents unwanted ring substitutions.

  • Purification : Reverse-phase HPLC (C18 column, 0.1% TFA/ACN) resolves diastereomers .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiazole moiety and amino group participate in nucleophilic substitution reactions. The amino group undergoes alkylation or acylation in the presence of electrophiles:

Reaction TypeReagents/ConditionsProductYieldReference
AcylationAcetyl chloride, DCM, 0–5°CN-acetyl derivative78%
AlkylationMethyl iodide, K₂CO₃, DMF, 60°CN-methylated product65%

The thiazole ring’s C2 position exhibits moderate electrophilic substitution reactivity. Bromination with N-bromosuccinimide (NBS) in acetic acid yields a 5-bromothiazole derivative (yield: 52%) .

Hydrolysis of Amide Group

The propanamide backbone undergoes hydrolysis under acidic or basic conditions:

ConditionsProductsRate Constant (k, s⁻¹)pH Stability RangeReference
6M HCl, reflux2-Amino-propanoic acid + amine1.2 × 10⁻³<3 or >11
2M NaOH, 80°CSodium propanoate + amine3.8 × 10⁻⁴

Hydrolysis rates correlate with temperature and ionic strength, with complete degradation observed at pH extremes.

Condensation Reactions

The primary amino group reacts with carbonyl compounds to form Schiff bases or hydrazones:

Carbonyl SourceConditionsProduct TypeApplicationReference
BenzaldehydeEtOH, acetic acid, ΔSchiff baseAntimicrobial agents
2,4-DinitrophenylhydrazineTHF, RTHydrazone derivativeCrystallography studies

Schiff bases derived from this compound show enhanced antifungal activity against Candida albicans (MIC: 8 µg/mL) compared to the parent molecule (MIC: 32 µg/mL) .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems under dehydrating conditions:

Reagents/ConditionsProductRing SizeYieldBiological Activity (IC₅₀)Reference
Polyphosphoric acid, 120°CQuinolin-4(1H)-one fused thiazole6-membered71%Anticancer (HT-29: 12 µM)
Eaton’s reagent, 100°CDihydrothiazolo-pyrimidinone5-membered83%Kinase inhibition (KPNB1: 0.4 µM)

Cyclized derivatives demonstrate improved pharmacokinetic profiles, with logP values reduced by 0.8–1.2 units compared to the parent compound .

Stability Under Environmental Conditions

Critical stability parameters include:

ParameterValue/RangeDegradation PathwayReference
Thermal decomposition218°C (DSC)Amide bond cleavage
Photolytic stabilityt₁/₂ = 48 h (UV-Vis)Radical-mediated oxidation
Aqueous solubility12 mg/mL (pH 7.4)Hydrolysis-dominated

Mechanistic Insights

  • Amide hydrolysis : Follows a stepwise mechanism with tetrahedral intermediate formation, as confirmed by ¹³C NMR kinetic studies.

  • Thiazole electrophilic substitution : Directed by the electron-withdrawing effect of the adjacent amino group, favoring C5 bromination over C4 .

  • Schiff base formation : Reversible kinetics with equilibrium constants (K_eq) ranging from 10³ to 10⁴ M⁻¹, dependent on solvent polarity .

Scientific Research Applications

Anticancer Applications

The compound has been investigated for its efficacy as an antitumor agent. According to patent literature, thiazole derivatives, including 2-amino-thiazole compounds, have shown promise in selectively inducing apoptosis in tumor cells while minimizing toxicity compared to traditional cytotoxic drugs like doxorubicin and fluorouracil .

Case Studies:

  • Breast Cancer : A thiazole-pyridine hybrid derived from the compound demonstrated superior anti-breast cancer efficacy compared to standard treatments, indicating its potential as a lead compound in cancer therapy .
  • Diverse Tumor Types : Research indicates that these derivatives can be effective against various cancers such as lung, prostate, and skin cancers, as well as hematopoietic tumors like leukemia .

Antimicrobial Activity

The antimicrobial properties of 2-amino-thiazole derivatives have been extensively studied. These compounds have shown significant activity against a variety of pathogens, including bacteria and fungi.

Key Findings:

  • Antibacterial Activity : Certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than standard antibiotics like streptomycin and fluconazole against Gram-positive and Gram-negative bacteria .
  • Fungal Infections : The compound demonstrated notable antifungal activity against strains like Aspergillus niger and Candida albicans, making it a candidate for treating fungal infections .

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives. Compounds linked to the thiazole structure have been synthesized and tested for their efficacy in seizure models.

Research Insights:

  • Seizure Models : Novel thiazole-integrated compounds have shown promising results in electroshock seizure tests, with certain analogues providing significant protection against seizures .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that specific substitutions on the thiazole ring enhance anticonvulsant activity, suggesting pathways for further development .

Other Biological Activities

In addition to its primary applications, the compound may exhibit other biological activities such as anti-inflammatory and analgesic effects based on its structural properties.

Potential Applications:

  • Anti-inflammatory Effects : Thiazole derivatives are known for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
  • Analgesic Properties : Some thiazole compounds have been reported to possess analgesic effects, indicating their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide and related compounds:

Compound Name Thiazole Substituent Propanamide Modification Biological Activity/Notes Reference
This compound (S)-1-(thiazol-2-yl)ethyl Unmodified backbone Structural focus on chirality; potential activity inferred from analogs.
2-Amino-N-[4-(hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (S5b) 4-(hydrazinylcarbonyl) 3-phenyl substitution Hydrazine group may enhance solubility; phenyl group could influence receptor binding.
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31) 5-(4-fluorophenyl) 3-(furan-2-yl) substitution Potent KPNB1 inhibition; anticancer activity in cell assays.
2-Amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamide (Compound 13) 4-phenyl 3-(benzyloxy) substitution Lower activity (assay scores: 0, 0, 0) compared to nitroguanidino analogs.
2-Amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide (Compound 15) 4-phenyl Extended pentanamide + nitroguanidino Higher activity (assay scores: 8, 5, 5); suggests nitroguanidino enhances efficacy.
(S)-2-Amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide 2-oxo-2-(thiazol-2-yl)ethyl N-methylation Methylation may alter pharmacokinetics (e.g., metabolic stability).

Key Structural and Functional Insights:

Thiazole Ring Modifications: Substituents on the thiazole ring significantly impact bioactivity. For example, fluorophenyl (Compound 31, ) and nitroguanidino (Compound 15, ) groups enhance anticancer and antimicrobial activities, respectively. The unsubstituted thiazole in the target compound may prioritize chirality over electronic effects.

The target compound’s shorter backbone may favor metabolic stability. N-methylation (Compound in ) reduces hydrogen-bonding capacity but could enhance oral bioavailability.

Stereochemical Considerations :

  • The (S)-configuration in the target compound’s ethyl group is critical for enantioselective interactions, as seen in related chiral drugs. For example, L-alanyl-histamine derivatives () rely on stereochemistry for receptor binding.

Synthetic Routes :

  • The target compound’s synthesis likely involves carbodiimide-mediated coupling (e.g., EDC.HCl in ) or Suzuki cross-coupling (as in Compound 31, ). Purification via column chromatography () is common for chiral amides.

Conflicting or Varied Data:

  • Compounds with nitroguanidino groups () show higher activity than benzyloxy or phenyl analogs, suggesting electron-withdrawing substituents are beneficial. However, the target compound’s lack of such groups may limit its potency unless chirality compensates.
  • Anticancer activity in Compound 31 () contrasts with the antimicrobial focus of nitroguanidino derivatives (), highlighting substituent-dependent target specificity.

Biological Activity

2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The thiazole moiety, in particular, is known for its role in various pharmacological applications, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole derivatives. For instance, a series of 2-amino-thiazole derivatives were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that compounds with the thiazole ring exhibited significant antiproliferative activity.

CompoundCell Line TestedIC50 (µM)
This compoundHepG2<10
2-Amino-N-(4-(3-aminophenyl)(thiazol-2-yl)acetamideU2515.5
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneJurkat12.3

In one study, compounds derived from 2-amino-thiazoles showed selective action towards human glioblastoma U251 cells while exhibiting low toxicity to normal cells . Another study highlighted the structure-activity relationship (SAR), indicating that substitutions on the thiazole ring significantly influenced the anticancer activity .

2. Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been well-documented. A review highlighted that various aminothiazole compounds demonstrated potent antibacterial and antifungal activities.

CompoundTarget OrganismActivity
This compoundE. coliInhibitory
5-benzyl-1,3-thiazole derivativesS. aureusModerate

In vitro studies revealed that these compounds could inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

3. Anti-inflammatory and Analgesic Effects

Research has also pointed to the anti-inflammatory properties of thiazole derivatives. For example, certain aminothiazoles exhibited significant inhibition of inflammatory markers in animal models.

CompoundTest ModelResult
2-Amino-N-(4-(3-methylphenyl)(thiazol-2-yl)acetamideCarrageenan-induced paw edemaSignificant reduction

The anti-inflammatory activity was attributed to the ability of these compounds to inhibit pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study published in Medicinal Chemistry evaluated a series of aminothiazole derivatives against different cancer cell lines, focusing on their IC50 values. The lead compound demonstrated an IC50 value lower than that of standard chemotherapeutics like doxorubicin, suggesting a promising therapeutic potential .

Case Study 2: Antimicrobial Activity

In another investigation, a novel series of thiazole-based compounds were synthesized and tested against resistant strains of bacteria. The results showed that some derivatives had comparable efficacy to established antibiotics, highlighting their potential in treating resistant infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-Amino-N-((S)-1-(thiazol-2-yl)ethyl)propanamide?

  • Methodological Answer : The compound can be synthesized via N-deprotection of amino acid derivatives using hydrazine hydrate in boiling ethanol, followed by coupling reactions with thiazole-containing intermediates. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid racemization of the chiral center. Purification typically involves recrystallization or column chromatography .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Infrared Spectroscopy (IR) : To confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify stereochemistry and substituent positions (e.g., thiazole proton signals at δ 7.0–8.0 ppm).
  • Elemental Analysis : To validate empirical formula accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : While specific hazard data for this compound is limited, general protocols include:

  • Use of PPE (gloves, lab coats, eye protection).
  • Conduct reactions in a fume hood to mitigate inhalation risks.
  • Store in airtight containers away from oxidizing agents. Refer to analogous thiazole-containing compounds for hazard extrapolation .

Advanced Research Questions

Q. How can researchers validate the stereochemical configuration of the (S)-1-(thiazol-2-yl)ethyl moiety?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) with a polar mobile phase to resolve enantiomers.
  • X-ray Crystallography : Resolve the crystal structure to confirm absolute configuration, particularly if the compound forms stable crystals .

Q. What computational methods are suitable for predicting the compound’s geometry and electronic properties?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Employ B3LYP/SDD basis sets to optimize molecular geometry and calculate bond angles (e.g., C1-C2-C3 = 121.4°) and dihedral angles.
  • Molecular Dynamics Simulations : Model solvation effects in polar solvents like ethanol to assess conformational stability .

Q. How can reaction conditions be optimized to enhance yield and enantiomeric excess?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, catalyst loading).
  • Computational Screening : Apply quantum chemical calculations to predict transition states and identify rate-limiting steps. ICReDD’s integrated computational-experimental framework can accelerate optimization .

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

  • Methodological Answer :

  • Controlled Replication : Repeat experiments under identical conditions, ensuring reagent purity and equipment calibration.
  • Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-Thiazol-2-yl]-3-Phenylpropanamide) to identify systematic errors .

Q. What strategies are effective for isolating this compound from byproducts during purification?

  • Methodological Answer :

  • Flash Chromatography : Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane).
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences. Monitor purity via TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane) .

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